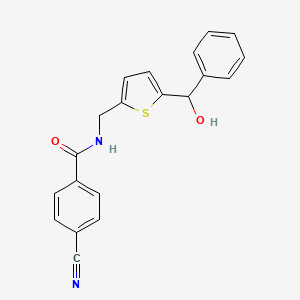

4-cyano-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-cyano-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)benzamide” is a compound that belongs to the class of N-cyanoacetamides . It contains a thiophene ring, which is a five-membered heterocyclic compound containing one sulfur atom . This compound is a part of a class of compounds that are considered important precursors for heterocyclic synthesis .

Synthesis Analysis

The synthesis of cyanoacetamides, such as this compound, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Chemical Reactions Analysis

Cyanoacetamide-N-derivatives, like this compound, are known to take part in a variety of condensation and substitution reactions . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Aplicaciones Científicas De Investigación

Photophysical Properties

Studies on similar thiophene-containing compounds reveal unique luminescence properties influenced by substituent groups, which could have implications for developing materials with specific photophysical characteristics. For instance, the synthesis and analysis of methyl 2-hydroxy-4-(5-methoxythiophen-2-yl)benzoate and its cyano counterpart demonstrated variations in quantum yield and luminescence properties depending on the electron-donating or withdrawing nature of the substituent, highlighting potential applications in materials science for optical devices or sensors (Kim et al., 2021).

Colorimetric Sensing

N-(Cyano(naphthalen-1-yl)methyl)benzamide derivatives have been explored for their solid-state properties and potential in colorimetric sensing of fluoride anions. This indicates a route for the development of new chemical sensors that can visually detect specific ions or molecules, a crucial tool in environmental monitoring and diagnostic applications (Younes et al., 2020).

Anticancer Activity

Derivatives structurally related to the queried compound have been synthesized and evaluated for their anticancer properties, showing promise in the development of new therapeutic agents. For example, compounds with benzamide moieties have shown moderate to excellent anticancer activities against various cancer cell lines, suggesting potential applications in cancer treatment (Ravinaik et al., 2021).

Antimicrobial and Bactericidal Activities

Some benzamide derivatives exhibit significant antimicrobial and bactericidal effects against various bacterial strains, including resistant ones like MRSA. This opens avenues for the development of new antibiotics or disinfectants to combat resistant microbial strains, addressing a critical need in public health (Zadrazilova et al., 2015).

Mecanismo De Acción

Target of Action

It is known that similar compounds interact with a number of lipophilic amino acids such as leu4607, ile406, ala410

Mode of Action

It is known that similar compounds interact with their targets through the formation of bonds with lipophilic amino acids . This interaction could potentially lead to changes in the function or activity of the target, but more research is needed to confirm this.

Biochemical Pathways

It is known that similar compounds can affect various biochemical pathways, including those involved in dna replication and repair, kinase activity, and apoptosis

Pharmacokinetics

It is known that similar compounds have been used in suzuki–miyaura coupling reactions, which involve the formation of carbon-carbon bonds . This suggests that the compound may have similar properties, but more research is needed to confirm this.

Result of Action

Action Environment

It is known that similar compounds can be influenced by various factors, including temperature, ph, and the presence of other compounds . The compound may be similarly influenced, but more research is needed to confirm this.

Propiedades

IUPAC Name |

4-cyano-N-[[5-[hydroxy(phenyl)methyl]thiophen-2-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O2S/c21-12-14-6-8-16(9-7-14)20(24)22-13-17-10-11-18(25-17)19(23)15-4-2-1-3-5-15/h1-11,19,23H,13H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAUARORNYIISSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=C(S2)CNC(=O)C3=CC=C(C=C3)C#N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-cyano-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d][1,3]dioxol-5-yl)-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride](/img/structure/B2812179.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethylbenzenesulfonamide](/img/structure/B2812185.png)

![6-Amino-1,3-diazaspiro[4.5]decane-2,4-dione;hydrochloride](/img/structure/B2812187.png)

![2-(4-chlorophenyl)-5-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2812188.png)

![3-{1-[(3,4-dimethoxyphenyl)sulfonyl]piperidin-4-yl}-6-fluoroquinazolin-4(3H)-one](/img/structure/B2812191.png)

![2-((4-Fluorophenyl)sulfonyl)-1-(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2812193.png)

![5-(4-chlorobenzyl)-7,8-dimethoxy-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2812194.png)